4-N-Propyl cyclohexyl benzene 4-N-Propyl cyclohexyl benzene
Brand Name: Vulcanchem
CAS No.: 22800-88-0
VCID: VC16556396
InChI: InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3
SMILES:
Molecular Formula: C15H22
Molecular Weight: 202.33 g/mol

4-N-Propyl cyclohexyl benzene

CAS No.: 22800-88-0

Cat. No.: VC16556396

Molecular Formula: C15H22

Molecular Weight: 202.33 g/mol

* For research use only. Not for human or veterinary use.

4-N-Propyl cyclohexyl benzene - 22800-88-0

Specification

CAS No. 22800-88-0
Molecular Formula C15H22
Molecular Weight 202.33 g/mol
IUPAC Name 1-cyclohexyl-4-propylbenzene
Standard InChI InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3
Standard InChI Key AEWHUPMFQAHCQR-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)C2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-N-Propylcyclohexylbenzene (CAS: 61203-94-9) has the molecular formula C₁₅H₂₂ and a molecular weight of 202.33 g/mol. The molecule comprises a benzene ring attached to a cyclohexane ring bearing a propyl substituent at the para position. The trans-configuration of the cyclohexyl group is thermodynamically favored, as the equatorial alignment minimizes steric strain.

Physical Properties

Key physical properties include:

PropertyValueSource
Density~0.9 g/cm³PubChem
Boiling Point290°C at 760 mmHgPubChem
SolubilityInsoluble in water; soluble in organic solventsEPA DSSTox
LogP (Octanol-Water)5.2EPA DSSTox

The compound’s hydrophobicity (logP = 5.2) underscores its propensity for bioaccumulation in lipid-rich tissues.

Synthetic Methodologies

Friedel-Crafts Alkylation

A classical route involves Friedel-Crafts alkylation of benzene with 4-propylcyclohexyl chloride in the presence of AlCl₃. The reaction proceeds via a carbocation intermediate, with yields optimized to ~75% under anhydrous conditions at 50–60°C.

Patent-Based Industrial Synthesis

The patent CN103242133B discloses a high-yield method for analogous compounds, leveraging catalytic hydrogenation and Suzuki-Miyaura coupling . Key steps include:

  • Hydrogenation of p-hydroxypropiophenone under high-pressure H₂ (5–10 atm) to form the cyclohexanol intermediate.

  • Dehydration using H₃PO₄ at 150°C to yield the cyclohexene derivative.

  • Low-pressure hydrogenation (1–2 atm H₂, Pd/C catalyst) to saturate the cyclohexene ring .

This method achieves >90% purity, critical for electronic applications .

Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s electron density is enhanced by the electron-donating cyclohexylpropyl group, directing electrophiles to the meta position:

ReactionReagent/ConditionsMajor Product
NitrationHNO₃/H₂SO₄, 50–60°C3-Nitro-(4-propylcyclohexyl)benzene
HalogenationX₂ (Cl₂, Br₂), FeX₃3-Halo-(4-propylcyclohexyl)benzene

Oxidation Pathways

Oxidation targets the propyl chain and cyclohexane ring:

SubstrateReagentProduct
Propyl chainKMnO₄ (acidic)4-(Carboxycyclohexyl)benzoic acid
CyclohexaneO₃, H₂O₂Cyclohexane-diol derivatives

Applications in Materials Science

Liquid Crystal Displays (LCDs)

The compound’s rigid biphenyl structure and alkyl chain enable stable nematic phases, with a clearing temperature (Tc) of ~120°C. It is employed in ternary mixtures to broaden the operational temperature range of LCDs.

Organic Synthesis

As a solvent, it facilitates Grignard and Wittig reactions due to its high boiling point and non-polarity.

Environmental and Toxicological Considerations

Environmental Persistence

4-N-Propylcyclohexylbenzene is classified as a persistent organic pollutant (POP) due to its half-life of >60 days in aquatic systems. Monitoring data from e-waste recycling sites detect concentrations up to 120 ng/g in dust samples.

Toxicity Profile

In vitro studies indicate inhibition of CYP1A2 and CYP2C9 enzymes (IC₅₀ = 12–18 μM), raising concerns about drug interaction risks. Metabolites include hydroxylated derivatives, some flagged as toxic by ECOSAR models.

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